molecular formula C12H15BrO3 B13672342 Ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate

Ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate

Cat. No.: B13672342
M. Wt: 287.15 g/mol
InChI Key: XJCFAGCVPRLDSS-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features a β-hydroxy ester moiety attached to a 3-bromo-5-methylphenyl ring, a structure that is commonly utilized in organic synthesis. The bromo and methyl substituents on the aromatic ring make it a versatile intermediate for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal for creating complex molecular architectures. While specific biological data for this exact molecule is not widely published in the available literature, compounds with similar bromoaryl and β-hydroxy ester functional groups are frequently employed in the synthesis of potential therapeutic agents. For instance, research into PRMT5 methyltransferase inhibitors for oncology has utilized molecules sharing some structural similarities, highlighting the relevance of such intermediates in targeting protein-protein interactions . The structural features of this compound suggest its primary research value lies in its application as a precursor for the development of more complex molecules. Researchers can leverage the reactivity of its functional groups to explore new chemical space in programs aimed at hit-finding and lead optimization. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15BrO3/c1-3-16-12(15)7-11(14)9-4-8(2)5-10(13)6-9/h4-6,11,14H,3,7H2,1-2H3

InChI Key

XJCFAGCVPRLDSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)C)Br)O

Origin of Product

United States

Preparation Methods

Esterification of 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoic Acid

The most common and direct approach to prepare Ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate is through the esterification of the corresponding carboxylic acid, 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoic acid, with ethanol.

  • Reaction conditions:

    • Acid catalysts such as sulfuric acid or hydrochloric acid are used to catalyze the reaction.
    • The reaction is performed under reflux to ensure complete conversion of the acid to the ester.
    • Typical solvents include ethanol itself or a mixture with inert solvents to facilitate reflux and reaction control.
  • Mechanism:
    The acid catalyst protonates the carboxyl group, increasing its electrophilicity and promoting nucleophilic attack by ethanol. Subsequent elimination of water drives the equilibrium toward ester formation.

  • Industrial adaptation:
    Continuous flow processes have been reported to improve efficiency and yield by precise control over temperature, catalyst concentration, and reaction time, which is critical for scale-up production.

Bromination and Methylation of Phenyl Precursors

The 3-bromo-5-methyl substitution pattern on the phenyl ring is typically introduced prior to esterification, often via selective bromination and methylation of the phenyl precursor.

  • Bromination:

    • Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions targets the 3-position on the phenyl ring.
    • Reaction parameters are optimized to avoid polybromination and to maintain regioselectivity.
  • Methylation:

    • Methyl groups are introduced via Friedel-Crafts alkylation or by using methyl-substituted starting materials such as 3-methylphenyl derivatives.
    • Careful control of reaction conditions prevents over-alkylation or rearrangement.

The combination of these steps yields 3-bromo-5-methylphenyl intermediates suitable for subsequent hydroxypropanoate ester synthesis.

Alternative Synthetic Routes Involving Oxidation and Catalysis

Some patents and literature describe oxidation reactions and catalytic methods to prepare related bromo-substituted hydroxy esters, which can be adapted for this compound:

  • Oxidation using potassium persulfate:

    • In the preparation of related ethyl 3-bromo compounds, potassium persulfate acts as an oxidizing agent in acetonitrile with sulfuric acid as a catalyst, achieving yields around 75-80%.
    • This method involves forming a mixture of a precursor compound with the oxidizing agent and acid, then heating and completing the reaction by adding further amounts of the precursor.
  • Use of organic peroxides and other oxidants:

    • Alternatives include hydrogen peroxide, organic peroxides, sodium persulfate, and potassium permanganate, which can be selected based on reaction specificity and environmental considerations.

Asymmetric Synthesis Considerations

While this compound is often prepared as a racemic mixture, asymmetric synthesis approaches have been reported for structurally similar compounds:

  • Chiral catalysis:
    • Use of chiral auxiliaries or catalysts such as cinchonidine in the reaction of bromo-substituted indoles with ethyl trifluoropyruvate has yielded enantiomerically enriched hydroxy esters with high enantiomeric excess (up to 83% ee).
    • This approach can be adapted to this compound to obtain chiral products for specialized applications.

Purification and Yield Optimization

  • Purification:

    • Silica gel column chromatography with solvents such as ethyl acetate and hexane mixtures is commonly used to purify the ester after synthesis.
    • Crystallization or trituration with isopropyl ether and hexane can further improve purity.
  • Yield:

    • Reported yields for related compounds range from 75% to over 90%, depending on the method and scale.
    • Continuous flow and optimized batch processes enhance reproducibility and yield consistency.

Comparative Data Table of Related Compounds and Preparation Features

Compound Name Molecular Formula Key Preparation Features Yield Range (%) Notes
This compound C12H13BrO3 Esterification of acid with ethanol; selective bromination and methylation 75-90 Acid-catalyzed reflux; continuous flow possible
Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate C11H11BrO3 Similar esterification; bromination at 2-position 70-85 Different bromination position affects reactivity
Ethyl 4-(bromophenyl)-3-hydroxybutanoate C12H13BrO4 Longer alkyl chain; esterification and bromination 65-80 Chain length influences solubility and yield
Ethyl 2-(bromophenyl)-2-hydroxyacetate C10H9BrO3 Different functional group positioning 70-85 Functional group location affects biological activity

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: 3-(3-bromo-5-methylphenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanol.

    Substitution: Ethyl 3-(3-azido-5-methylphenyl)-3-hydroxypropanoate.

Scientific Research Applications

Scientific Research Applications of Ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate

This compound is an organic compound with an ester group, featuring a bromophenyl group attached to a hydroxypropanoate moiety. Research indicates its potential in antimicrobial and anticancer applications. The uniqueness of this compound arises from its specific bromination pattern and the presence of a methyl group on the phenyl ring, which may lead to distinct biological activities not observed in similar compounds.

Applications in Scientific Research

Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate has applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
  • Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural features. It has been shown to interact with various biological pathways, including modulation of oxidative stress responses and may influence cellular processes such as signaling pathways and gene expression, leading to the production of reactive oxygen species (ROS) like nitric oxide and superoxide.
  • Industry: Used in the production of specialty chemicals and materials with specific properties.

Case Studies

  • Anti-cytomegalovirus Activity: A related compound demonstrated significant anti-HCMV activity at concentrations lower than traditional antiviral drugs like ganciclovir. This suggests that Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate may also exhibit similar antiviral properties.
  • Research on Inflammatory Response: Compounds with similar hydroxyl and halogen functionalities have shown promise in reducing inflammatory markers in vitro, indicating a potential pathway for therapeutic development.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position Variations on the Aromatic Ring

The position of substituents on the phenyl ring significantly affects physicochemical and stereochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Data/Properties
Ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate 3-Br, 5-Me C₁₂H₁₅BrO₃ 287.15 Smiles: CCOC(=O)CC(O)c1ccc(C)c(Br)c1
Ethyl 3-(3-bromo-4-methylphenyl)-3-hydroxypropanoate 3-Br, 4-Me C₁₂H₁₅BrO₃ 287.15 Smiles: CCOC(=O)CC(O)c1cc(C)c(Br)c1
Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoate 5-Br, 2-OMe C₁₂H₁₅BrO₄ 303.15 Hazard: H315, H319, H335

Key Observations :

  • Electronic Effects : Methoxy groups (e.g., in the 2-methoxy derivative) are electron-donating, which may reduce electrophilic aromatic substitution reactivity compared to bromine’s electron-withdrawing effect.
Halogen and Functional Group Variations

Halogen substitution and additional functional groups modulate reactivity and applications:

Compound Name Substituents Key Analytical Findings
Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate 4-NO₂ S-configuration confirmed via ¹H/¹⁹F-NMR of Mosher’s esters; methoxy protons at 3.43 ppm
Ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate 2,6-Cl₂ ¹⁹F-NMR signal at −71.49 ppm for Mosher’s ester
Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoate 3-Br, 5-F Molecular formula: C₁₁H₁₂BrFO₃; molecular weight: 291.12

Key Observations :

  • Electron-Withdrawing Groups: Nitro (NO₂) and chloro (Cl) groups increase the acidity of the β-hydroxy proton, enhancing reactivity in elimination or oxidation reactions.
  • Fluorine Substitution : The 5-fluoro derivative (C₁₁H₁₂BrFO₃) may exhibit improved metabolic stability compared to bromine-only analogs due to fluorine’s electronegativity and small atomic radius .
Impact of Substituents on Physical Properties

Comparative physical properties highlight substituent effects:

Compound Name Density (g/cm³) Boiling Point (°C) LogP
Ethyl 3-hydroxypropanoate (base compound) 1.1035 95–96 (20 Torr) -0.37
This compound N/A N/A Estimated ~2.5*
Ethyl 3-(5-bromo-2-methoxyphenyl)-3-hydroxypropanoate N/A N/A Estimated ~2.0*

Key Observations :

  • Lipophilicity: Bromine and methyl groups increase LogP compared to the unsubstituted Ethyl 3-hydroxypropanoate (LogP = -0.37), enhancing membrane permeability .
  • Boiling Points : Aromatic substitution elevates boiling points relative to the parent compound (95–96°C at 20 Torr), though exact values for brominated derivatives are unreported.
Analytical Techniques for Structural Confirmation

1H/¹⁹F-NMR and Mosher’s ester derivatization are critical for stereochemical assignment:

  • Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate: Methoxy protons in Mosher’s ester appear at 3.43 ppm (shielded), confirming S-configuration .
  • Ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate: ¹⁹F-NMR signal at −71.49 ppm indicates deshielded CF₃ group, consistent with S-configuration .
  • General Method : Diastereomeric Mosher’s esters enable absolute configuration determination via NMR splitting patterns and chemical shifts .

Biological Activity

Ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C13_{13}H13_{13}BrO3_3
  • Molecular Weight : Approximately 257.13 g/mol
  • Structure : The compound features a bromophenyl group attached to a hydroxypropanoate moiety, which is crucial for its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism underlying this activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

The compound has also shown promise in anticancer applications. Studies have indicated that it can modulate oxidative stress responses in cancer cells, leading to increased production of reactive oxygen species (ROS), such as nitric oxide and superoxide. This oxidative stress can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .

This compound interacts with various biological pathways. Its unique bromination pattern and the presence of a hydroxyl group contribute to its ability to bind to specific molecular targets within cells. This binding can affect signaling pathways and gene expression, ultimately influencing cellular processes such as proliferation and apoptosis .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against common pathogens.
    • Findings : The compound exhibited significant inhibition zones against E. coli and S. aureus, suggesting its potential as an antimicrobial agent.
  • Study on Anticancer Activity :
    • Objective : To assess the compound's effects on human colorectal adenocarcinoma cell lines.
    • Findings : Results indicated that treatment with this compound led to reduced cell viability and increased apoptosis markers .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
Ethyl 4-(bromophenyl)-3-hydroxybutanoateC13_{13}H13_{13}BrO2_2Different alkyl chain length
Ethyl 2-(bromophenyl)-2-hydroxyacetateC11_{11}H11_{11}BrO3_3Different functional group positioning

The specific bromination pattern and the methyl group on the phenyl ring distinguish this compound from other similar compounds, potentially leading to different biological activities not observed in its analogs .

Q & A

Q. What are the key structural features of Ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate, and how do they influence its reactivity?

The compound contains a brominated aromatic ring (3-bromo-5-methylphenyl group) and a β-hydroxypropanoate ester. The bromine atom enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitution reactions, while the hydroxy group enables hydrogen bonding and participation in condensation or oxidation reactions . The methyl group at the 5-position provides steric and electronic effects that may modulate regioselectivity in further derivatization.

Q. What spectroscopic methods are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons, bromine splitting patterns, and ester carbonyl signals (e.g., δ ~170 ppm for the ester carbonyl).
  • GC-MS : Validates molecular weight (expected M⁺ peak at m/z ~285) and detects impurities.
  • IR Spectroscopy : Confirms the hydroxy group (broad O-H stretch ~3200–3500 cm⁻¹) and ester carbonyl (C=O stretch ~1720 cm⁻¹) .

Q. What are the standard synthetic routes for this compound?

A typical multi-step synthesis involves:

Bromination : Bromination of 5-methylphenyl precursors using N-bromosuccinimide (NBS) under radical or Lewis acid catalysis.

Esterification : Reaction of the brominated acid with ethanol under acidic conditions (e.g., H₂SO₄) or via DCC/DMAP-mediated coupling .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

Advanced Research Questions

Q. How can researchers optimize reaction yields for halogenated aromatic esters like this compound?

  • Catalyst Screening : Test palladium or copper catalysts for bromination efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates.
  • Temperature Control : Low temperatures (~0–5°C) minimize side reactions during esterification .
  • Automated Systems : Continuous flow reactors improve reproducibility in scaling up .

Q. How do structural modifications (e.g., replacing bromine with chlorine) affect biological activity?

Comparative studies with analogs (e.g., chloro or trifluoromethyl derivatives) reveal:

  • Bromine : Increases lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450).
  • Chlorine : Less steric hindrance may improve solubility but reduce target affinity.
  • Trifluoromethyl : Enhances metabolic stability but may alter electronic properties .
    Methodological Approach: Use molecular docking and QSAR models to predict substituent effects on activity .

Q. How can contradictory data on this compound’s anti-inflammatory activity be resolved?

Contradictions may arise from:

  • Assay Variability : Standardize cell-based assays (e.g., TNF-α inhibition in RAW 264.7 macrophages) with positive controls (e.g., dexamethasone).
  • Metabolic Stability : Use liver microsomes to assess if rapid metabolism in vitro reduces observed activity.
  • Structural Confirmation : Verify purity via X-ray crystallography to rule out isomer interference .

Q. What strategies mitigate challenges in crystallizing halogenated aromatic esters?

  • Co-Crystallization : Add co-formers (e.g., nicotinamide) to improve lattice formation.
  • Temperature Gradients : Slow cooling from saturated solutions in ethanol/water mixtures.
  • Halogen Bonding : Exploit Br···O interactions to stabilize crystal packing .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for cytotoxicity evaluations?

  • Range Selection : Test 0.1–100 µM concentrations based on IC₅₀ values of structural analogs.
  • Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin).
  • Endpoints : Measure apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 assay) .

Q. What computational tools predict the environmental fate of this compound?

  • EPI Suite : Estimates biodegradability and bioaccumulation potential.
  • Density Functional Theory (DFT) : Models hydrolysis rates of the ester group under varying pH conditions .

Comparative Analysis

CompoundKey FeatureBiological ActivityReference
This compoundBromine + methyl groupsAnti-inflammatory, antimicrobial
Ethyl 3-(4-bromo-2-(trifluoromethyl)phenyl)-3-hydroxypropanoateTrifluoromethyl groupEnhanced enzyme inhibition
Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoateDichloro substitutionCytotoxicity in cancer cells

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